![molecular formula C17H15ClIN3O2S B3482332 2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3482332.png)
2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
Descripción general
Descripción
2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is an organic compound characterized by its complex structure, which includes chloro, iodo, and carbamothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and iodo groups into the benzene ring.
Amidation: Formation of the amide bond by reacting the halogenated benzene with propanoylamine.
Thioamide Formation: Conversion of the amide to a thioamide using appropriate sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (for halogen exchange) or organolithium compounds.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-iodo-N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide
- 2-chloro-5-iodo-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide
Uniqueness
2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O2S/c1-2-15(23)20-11-4-3-5-12(9-11)21-17(25)22-16(24)13-8-10(19)6-7-14(13)18/h3-9H,2H2,1H3,(H,20,23)(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNRCJPKVMFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(3,4-dimethoxyphenyl)-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3482250.png)
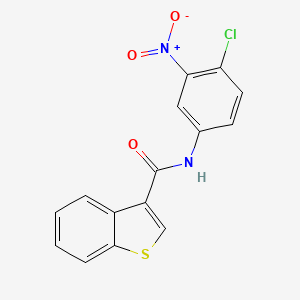
![1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3482254.png)
SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B3482257.png)
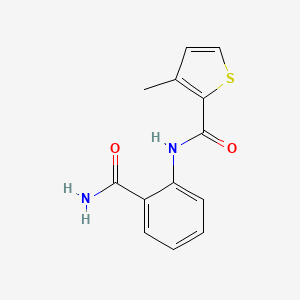
![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3482273.png)
![4-CHLORO-1-METHYL-N~5~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3482280.png)
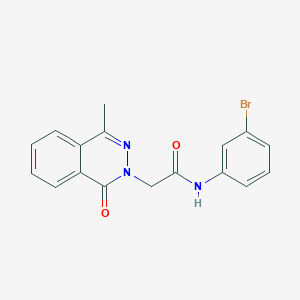
![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)
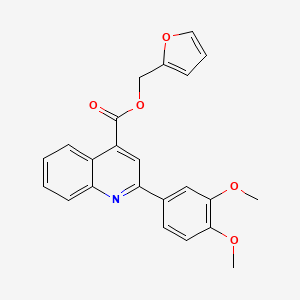
![N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3482320.png)
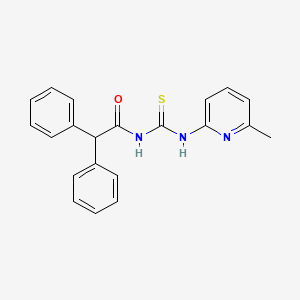
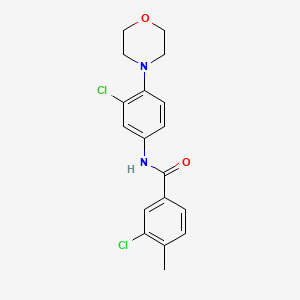
![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide](/img/structure/B3482358.png)
